![molecular formula C8H8N4O2 B1517609 7-エチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸 CAS No. 1049606-50-9](/img/structure/B1517609.png)

7-エチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸

概要

説明

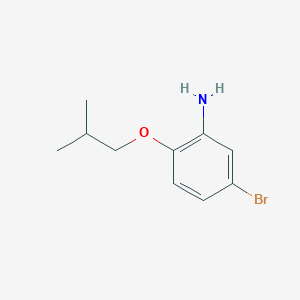

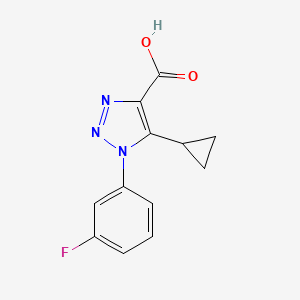

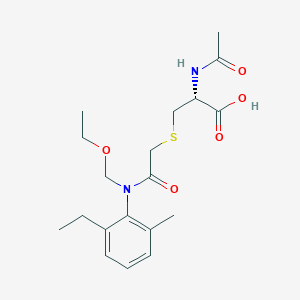

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a triazolopyrimidine core with an ethyl group at the 7-position and a carboxylic acid group at the 6-position .Physical and Chemical Properties Analysis

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 192.18 .科学的研究の応用

プロテオミクス研究

この化合物は、プロテオミクス研究で使用され、タンパク質の発現と機能を研究する際の特殊試薬として役立ちます。 この化合物のユニークな構造は、複雑な生物学的サンプル中のタンパク質の同定と定量に役立つ可能性があります .

抗菌アプリケーション

トリアゾロピリミジン骨格は、その抗菌特性で知られています。 そのため、7-エチル-トリアゾロピリミジン-6-カルボン酸は、細菌の増殖を阻害したり、重要な細菌プロセスを阻害する可能性を調査することができます .

抗真菌活性

その抗菌アプリケーションと同様に、この化合物は抗真菌活性も示す可能性があります。 既存の抗真菌薬に対する耐性が高まっていることから、この化合物は、真菌感染症の新しい治療法を発見するための研究の一環となる可能性があります .

抗ウイルス研究

この化合物の構造は、抗ウイルス研究に適しています。 この化合物は、さまざまなウイルス病原体に対して試験された化合物のライブラリの一部として合成され、新しい抗ウイルス薬の開発に貢献する可能性があります .

抗寄生虫治療

抗寄生虫治療の研究は、7-エチル-トリアゾロピリミジン-6-カルボン酸を含むことで恩恵を受ける可能性があります。 この化合物の化学的特性は、ヒトや動物に病気を引き起こす寄生生物に対して効果的である可能性があります .

抗がん研究

トリアゾロピリミジンコアは、その抗がんの可能性のためにしばしば研究されています。 この化合物は、癌細胞を標的とする新しい分子の合成に使用でき、新しい化学療法薬につながる可能性があります .

農業化学

農業では、7-エチル-トリアゾロピリミジン-6-カルボン酸などの化合物は、新しい殺虫剤や除草剤の開発に不可欠です。 害虫や不要な植物の防除におけるその有効性は、重要な研究分野となる可能性があります .

化学合成

最後に、この化合物は化学合成における構成要素として機能できます。 この化合物の反応部位は、さまざまな生物活性を持つ複雑な分子を創製するための候補となります .

Safety and Hazards

作用機序

Target of Action

Compounds with a similar structure, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is known that the specificity of the action of these pde inhibitors was attributed to the selective binding at a given camp pde site in the cardiovascular system .

Biochemical Pathways

Compounds with a similar structure have been found to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Result of Action

Compounds with a similar structure have been found to display moderate antiproliferative activities against three cancer cells .

生化学分析

Biochemical Properties

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . By inhibiting these enzymes, 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can modulate various cellular processes, including inflammation and cell proliferation.

Cellular Effects

The effects of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on cells are diverse and significant. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway in gastric cancer cells, leading to decreased cell proliferation and increased apoptosis . Additionally, 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can induce cell cycle arrest and regulate the expression of cell cycle-related and apoptosis-related proteins.

Molecular Mechanism

At the molecular level, 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly JAK1 and JAK2 . This inhibition disrupts the downstream signaling pathways, such as the ERK pathway, leading to altered cellular responses. Additionally, this compound can bind to specific biomolecules, affecting their function and stability. For example, it has been shown to interact with tubulin, promoting tubulin polymerization and affecting microtubule dynamics .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation . Its effects on cellular function can change over time, with long-term exposure leading to sustained inhibition of cell proliferation and increased apoptosis . Additionally, the degradation products of this compound may have distinct biological activities, which should be considered in experimental designs.

Dosage Effects in Animal Models

The effects of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is essential for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

7-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-6-5(7(13)14)3-9-8-10-4-11-12(6)8/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGAVDRIIDJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC2=NC=NN12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)